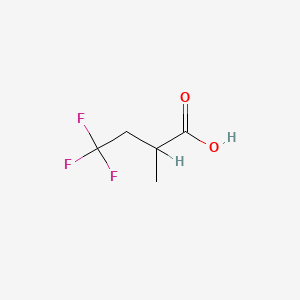
2-Methyl-4,4,4-trifluorobutyric acid
Overview
Description
2-Methyl-4,4,4-trifluorobutyric acid, also known as 2M4FBA, is a unique organic compound with a wide range of applications in scientific research. It is a carboxylic acid, which is characterized by its distinctive three-carbon chain and three fluorine atoms. Due to its unique structure and properties, 2M4FBA has been widely studied in both organic and inorganic chemistry and has been shown to have potential applications in many areas, such as pharmaceuticals, agrochemicals, and biochemistry.
Scientific Research Applications
Spectroscopy and Structural Analysis
2-Methyl-4,4,4-trifluorobutyric acid has been a subject of interest in the field of spectroscopy. The rotational spectra of 4,4,4-trifluorobutyric acid, a related compound, have been examined using a pulsed nozzle, chirped-pulse Fourier transform microwave spectrometer. Quantum chemical calculations were also employed to explore potential conformations of the acid and its complex with formic acid. This research is significant for understanding the structural and electronic properties of fluorinated acids (Choi et al., 2017).
Synthesis of Fluorinated Amino Acids
The compound plays a role in the synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. These amino acids are synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the compound's utility in producing important derivatives for various applications (Pigza et al., 2009).
Renewable Chemical Production
2-Methylbutyric acid, structurally related to this compound, has been studied for its renewable production from glucose. Escherichia coli was engineered to expand its native biosynthetic pathways for synthesizing valeric acid and 2-methylbutyric acid, highlighting potential renewable sources for such compounds (Dhande et al., 2012).
Electrochemical and Radiochemical Applications
Electrochemical fluorination and radiofluorination studies involving related compounds have been conducted, indicating the potential of this compound in these fields. Such studies are essential for developing new methods in organic synthesis and radiochemistry (Balandeh et al., 2017).
Battery Technology
Research on ethyl 4,4,4-trifluorobutyrate, a derivative of the compound, has shown its effectiveness in stabilizing the interface structure of Ni-rich layered cathodes and graphite anodes in batteries. This suggests potential applications of this compound in developing advanced battery technologies (Kim et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKEMPWKGDRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379579 | |
| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-23-0 | |
| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
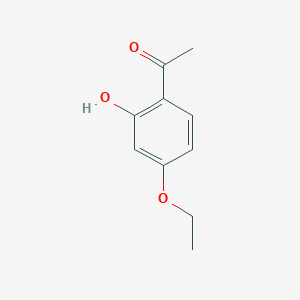
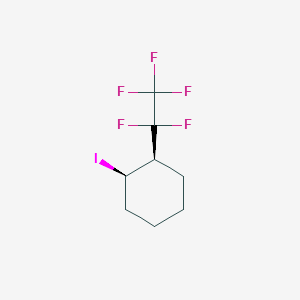

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)


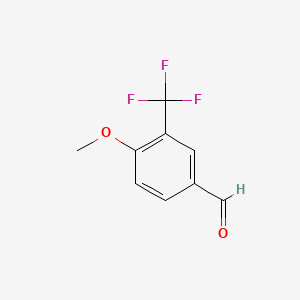
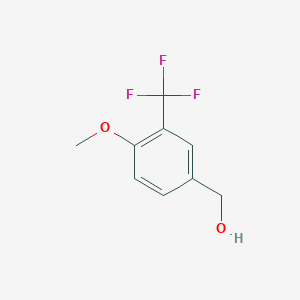

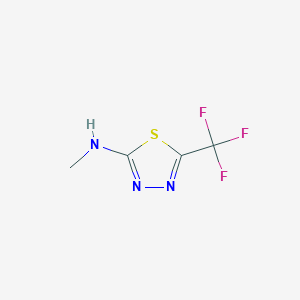

![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

